{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid
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Overview
Description
{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is a unique chemical entity known for its complex structure and significant reactivity It is characterized by its methoxyphenoxy acetic acid moiety linked to a thiazolidine ring, which confers specific biochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid typically involves multi-step organic synthesis A common method starts with the preparation of the thiazolidine ring, which is then functionalized with a methoxyphenoxy group
Industrial Production Methods
Industrial production may involve large-scale batch reactors where the compound is synthesized through controlled chemical reactions. Catalysts and specific reaction conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity. Purification processes like crystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones when oxidized.
Reduction: : Reduction reactions might involve the addition of hydrogen to the thiazolidine ring, modifying its electronic properties.
Substitution: : Commonly, nucleophilic substitution reactions occur, particularly at the methoxy or acetic acid positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, m-chloroperbenzoic acid
Reducing Agents: : Lithium aluminium hydride, hydrogen gas
Substitution Reagents: : Halides, alcohols, acids under mild to moderate temperatures
Major Products
The major products vary based on the reaction type but often include substituted thiazolidine derivatives, oxidized sulfur compounds, and various functionalized acetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is studied for its potential as a building block in organic synthesis due to its reactive sites.
Biology
Biologically, this compound is explored for its interactions with proteins and enzymes, which can lead to the development of new biochemical tools or pharmaceuticals.
Medicine
In medical research, it is investigated for its therapeutic potential, especially in areas like antimicrobial or anti-inflammatory drug development.
Industry
Industrially, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, leading to various biochemical outcomes. The thiazolidine ring plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: : Shares a similar thiazolidine and (E)-methylene structure but with a benzoic acid moiety instead of methoxyphenoxy acetic acid.
2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-3,4-dimethoxyphenoxyacetic acid: : Similar structure but with additional methoxy groups.
Uniqueness
What makes {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid unique is its combination of the thiazolidine ring with a methoxyphenoxy acetic acid moiety, providing a distinct set of chemical and biological properties not found in the closely related compounds.
Properties
IUPAC Name |
2-[2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-19-8-4-2-3-7(11(8)20-6-10(15)16)5-9-12(17)14-13(18)21-9/h2-5H,6H2,1H3,(H,15,16)(H,14,17,18)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOBPJLBIJVAJP-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=C/2\C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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